1-(2-Methoxyphenoxy)-2,3-epoxypropane

Description

Nomenclature and Chemical Structure within Scholarly Contexts

Systematic and Common Names

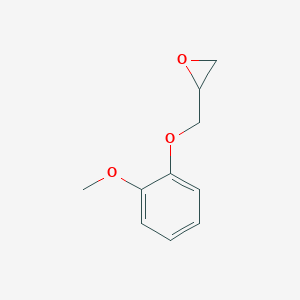

The systematic IUPAC name for this compound is 2-[(2-methoxyphenoxy)methyl]oxirane. nih.gov However, it is more commonly referred to in literature and commerce by a variety of synonyms. The most prevalent of these is Guaiacol (B22219) Glycidyl (B131873) Ether. nih.govalfa-chemistry.com Other frequently used names include 1,2-Epoxy-3-(2-methoxyphenoxy)propane, Glycidyl 2-methoxyphenyl ether, and O-Methoxy Phenyl Cycloxypropyl Ether. nih.govalfa-chemistry.comcymitquimica.com

Molecular Formula and Structural Representation

The molecular formula for 1-(2-Methoxyphenoxy)-2,3-epoxypropane is C₁₀H₁₂O₃. avantorsciences.comchemscene.comnih.gov This formula indicates the presence of ten carbon atoms, twelve hydrogen atoms, and three oxygen atoms. Structurally, the molecule consists of a guaiacol (2-methoxyphenol) moiety linked via an ether bond to a glycidyl group, which contains the characteristic three-membered epoxide ring. acs.org

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₃ avantorsciences.comchemscene.comnih.gov |

| Molecular Weight | 180.20 g/mol avantorsciences.comchemscene.comnih.gov |

| Appearance | White Crystalline Solid alfa-chemistry.com |

| Melting Point | 39 °C avantorsciences.com |

| Boiling Point | 120 °C avantorsciences.com |

| IUPAC Name | 2-[(2-methoxyphenoxy)methyl]oxirane nih.gov |

| Common Synonyms | Guaiacol Glycidyl Ether, 1,2-Epoxy-3-(2-methoxyphenoxy)propane nih.govalfa-chemistry.com |

Stereoisomerism and Enantiomeric Considerations

The structure of this compound contains a chiral center at the C2 position of the propane (B168953) chain, specifically the carbon atom of the oxirane ring that is bonded to the CH₂O group. This chirality gives rise to two enantiomers: (R)-1-(2-Methoxyphenoxy)-2,3-epoxypropane and (S)-1-(2-Methoxyphenoxy)-2,3-epoxypropane. nih.govnih.gov

The different spatial arrangements of these enantiomers can lead to significant differences in their biological activity when they are part of a larger drug molecule. nih.gov For instance, the (S)-enantiomer is a key intermediate in the synthesis of the (S)-form of certain beta-blockers. researchgate.net The racemic mixture, a one-to-one mix of both enantiomers, can undergo spontaneous resolution upon crystallization. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(2-methoxyphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNVSQLNEALZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292484 | |

| Record name | 2-[(2-Methoxyphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2210-74-4 | |

| Record name | 2-[(2-Methoxyphenoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacol glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2210-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2210-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-Methoxyphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(o-methoxyphenoxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIACOL GLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96AT4ECV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Overview of Research and Development

The synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane is typically achieved through the O-alkylation of 2-methoxyphenol (guaiacol) with epichlorohydrin (B41342) in the presence of a base. acs.orgprepchem.com This reaction proceeds via two potential mechanisms: direct substitution of the chlorine atom by the phenoxide, or initial ring-opening of the epoxide followed by an intramolecular cyclization to form the new epoxide ring. acs.org

Initial research focused on optimizing the synthesis to maximize the yield and purity of the desired product, minimizing the formation of byproducts such as dimers. quickcompany.in Over the years, various process improvements have been developed, including the use of phase-transfer catalysts and different solvent systems to enhance reaction efficiency. quickcompany.in A significant development was the discovery that adding the base in multiple stages could reduce the formation of impurities. acs.org

Significance As a Key Chemical Intermediate in Advanced Organic Synthesis

Conventional Synthetic Routes

Condensation Reaction of Guaiacol (B22219) with Epichlorohydrin (B41342)

The most prevalent method for synthesizing this compound is the condensation reaction between guaiacol (2-methoxyphenol) and epichlorohydrin. newdrugapprovals.orgprepchem.comgoogle.com This reaction is typically carried out in the presence of a base. newdrugapprovals.orgprepchem.com

Role of Alkaline Conditions

Alkaline conditions are crucial for the reaction to proceed. A base, such as sodium hydroxide (B78521), is used to deprotonate the phenolic hydroxyl group of guaiacol, forming the more nucleophilic phenoxide ion. quickcompany.inresearchgate.net This phenoxide then attacks the electrophilic carbon of epichlorohydrin. The use of a strong base is essential for this initial nucleophilic substitution. In some procedures, the reaction is carried out with an aqueous solution of the base, creating a two-phase system or requiring a co-solvent to facilitate the reaction. prepchem.comquickcompany.in

Reaction Mechanisms: Phenoxide Substitution and Epoxide Ring-Opening Followed by Intramolecular Epoxidation

The reaction mechanism involves two key steps. The first is the nucleophilic substitution where the guaiacol phenoxide attacks the primary carbon of epichlorohydrin, displacing the chloride ion. This results in the formation of a chlorohydrin intermediate. newdrugapprovals.orgresearchgate.net

The second step is an intramolecular Williamson ether synthesis. Under the influence of the base, the newly formed alkoxide from the chlorohydrin intermediate attacks the carbon atom bearing the chlorine, leading to the formation of the new epoxide ring and elimination of a chloride ion. researchgate.net It is important to note that under strong alkaline conditions, the chlorine can be lost through re-epoxidation from the chlorohydrin. researchgate.net

An alternative pathway can involve the opening of the epoxide ring of epichlorohydrin by the phenoxide, followed by a subsequent intramolecular cyclization to form the desired product. The regioselectivity of the initial attack (on the epoxide or the carbon-chlorine bond) can be influenced by the reaction conditions.

Solvent Systems and Their Influence on Reaction Outcome (e.g., Water, Dioxane, Methanol (B129727), Toluene, Isopropanol)

The choice of solvent significantly impacts the reaction's efficiency and yield. A variety of solvents have been investigated, including water, dioxane, methanol, toluene, and isopropanol (B130326). prepchem.comgoogle.comresearchgate.net For instance, a mixture of water and dioxane has been used, where dioxane acts as a co-solvent to increase the solubility of the organic reactants. prepchem.com Toluene has been identified as an ideal reaction medium in some studies due to achieving a high enantiomeric ratio and good conversion. researchgate.net The use of isopropanol has also been reported in the synthesis process. google.com The solvent system can influence the reaction rate, selectivity, and ease of product isolation. In some cases, the reaction is performed in a biphasic system consisting of an organic phase and an aqueous phase, necessitating the use of a phase transfer catalyst. quickcompany.in

Alternative Synthetic Approaches

Use of Phase Transfer Catalysts

To improve the reaction efficiency, particularly in biphasic systems, phase transfer catalysts (PTCs) are employed. google.comquickcompany.in PTCs, typically quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with epichlorohydrin occurs. quickcompany.inicm.edu.pl This approach can lead to higher yields and purity of the final product. The use of a PTC can also allow the reaction to be carried out in the absence of a solvent. quickcompany.in The selection of the appropriate PTC is critical for the success of the epoxidation reaction. icm.edu.pl

Interactive Data Table: Solvents and Catalysts in the Synthesis of this compound

| Solvent System | Catalyst | Key Observations | Reference |

|---|---|---|---|

| Water/Dioxane | Sodium Hydroxide | Classic method, requires co-solvent for solubility. | prepchem.com |

| Toluene | Not specified | Reported to give high enantiomeric ratio and good conversion. | researchgate.net |

| Isopropanol/Water | Sodium Hydroxide | Used in a process involving dropwise addition of reactants. | google.com |

| Biphasic (Organic/Aqueous) | Phase Transfer Catalyst | Improves reaction in two-phase systems, can be done solvent-free. | quickcompany.in |

Optimization Strategies for Enhanced Yield and Purity

The primary goal in the synthesis of this compound is to maximize the yield of the desired product while minimizing impurities. A common synthetic route involves the reaction of 2-methoxyphenol with epichlorohydrin. quickcompany.in Process optimization has shown that conducting the reaction under solvent-free conditions using a phase transfer catalyst can significantly improve both yield and purity. quickcompany.in Purification of the isolated epoxide intermediate through vacuum distillation is a key step to reduce the concentration of impurities, notably the dimer impurity, to 5% or less, thereby increasing the final product's purity to 97% or higher as measured by High-Performance Liquid Chromatography (HPLC). quickcompany.in

Another described method involves dissolving 2-methoxyphenol in a mixture of water and dioxane with sodium hydroxide, followed by the slow addition of an excess of epichlorohydrin and refluxing the solution. prepchem.com The product is then extracted and purified by distillation. prepchem.com Research has also explored biocatalytic routes, using enzymes to achieve high enantiomeric excess of specific stereoisomers, which can be critical for certain pharmaceutical applications. researchgate.net

Advanced Process Development and Optimization Studies

Further refinements in the manufacturing process have focused on specific reaction parameters to ensure a robust and scalable synthesis.

Investigation of Stoichiometric Ratios (e.g., Sodium Hydroxide, Epichlorohydrin)

The molar ratios of the reactants play a critical role in the reaction's outcome. An efficient process describes using a specific stoichiometry where 2-methoxyphenol (80.55 mol) is initially treated with a portion of sodium hydroxide (40.25 mol) before the addition of a significant excess of epichlorohydrin (241.62 mol). newdrugapprovals.org This is followed by a subsequent addition of sodium hydroxide (80.5 mol) to drive the reaction to completion. newdrugapprovals.org This strategic use of reactants helps to maximize the conversion of the starting material while managing the formation of by-products.

Control of Temperature and Reaction Time

Precise control over temperature and reaction time is essential for optimizing the synthesis. One process details an initial reaction stirring for 10-12 hours at a controlled temperature of 25-35 °C. newdrugapprovals.org Following the separation of layers and addition of more sodium hydroxide, the mixture is stirred for another 5-6 hours at 27 °C. newdrugapprovals.org The final purification step of distillation is carried out under vacuum at temperatures below 90 °C to recover excess epichlorohydrin and purify the product. newdrugapprovals.org Another source mentions refluxing the reaction mixture for 3 hours. prepchem.com These parameters are carefully selected to ensure the reaction proceeds to completion without promoting the degradation of the product or the formation of unwanted by-products.

Minimization of By-product Formation (e.g., Dimer Impurity)

A significant challenge in the synthesis of this compound is the formation of by-products, with the hydroxyl dimer impurity being a primary concern as it lowers the yield of the desired epoxide. quickcompany.in The formation of this and other impurities, such as a chlorohydrin intermediate and a dihydroxy by-product, must be carefully managed. newdrugapprovals.org The use of solid-liquid phase transfer catalysis has been reported as a strategy to achieve 100% selectivity for the desired product, thereby eliminating by-product formation. researchgate.net

| Impurity | Typical Level in Optimized Process |

| 2-methoxyphenol | 0.2% |

| Epichlorohydrin | 0.1% |

| Chlorohydrin intermediate | 0.1% |

| Dimer impurity | 0.3% |

| Dihydroxy by-product | 0.3% |

| Data sourced from an efficient synthesis process description. newdrugapprovals.org |

A key strategy to control impurity formation is the incremental or portion-wise addition of the base (e.g., sodium hydroxide). newdrugapprovals.org By adding the base in stages, the concentration of the phenoxide ion is controlled, which can help to minimize side reactions, such as the formation of the dimer impurity. This controlled addition, coupled with the use of a phase transfer catalyst in some methods, helps to ensure that the primary reaction between the 2-methoxyphenoxide and epichlorohydrin is favored. quickcompany.innewdrugapprovals.org

Scale-Up Considerations in Industrial Chemical Production

Translating a laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure consistency, safety, and cost-effectiveness. iptsalipur.org Key considerations for the scale-up of this compound production include:

Mixing Efficiency: Ensuring adequate mixing in larger reactors is crucial to maintain homogeneity and heat transfer, which directly impacts reaction kinetics and by-product formation. iptsalipur.org

Heat Transfer: The exothermic nature of the reaction necessitates efficient heat removal to maintain the optimal temperature profile and prevent runaway reactions. iptsalipur.org

Process Control: Robust process analytical technology (PAT) is needed to monitor critical parameters like temperature, pressure, and reactant concentrations in real-time.

Purification at Scale: The efficiency of vacuum distillation for purification needs to be maintained at a larger scale, which can be challenging. quickcompany.in High vacuum (up to 4 mm of Hg) and temperatures between 90°C to 140°C may be required. quickcompany.in

Impurity Profiling: A thorough understanding of the impurity profile at an industrial scale is necessary for quality control and to meet regulatory requirements. researchgate.net

The successful scale-up of this process has been demonstrated, achieving high yields (94%) and purity (98.3% by HPLC) in large-scale batches. newdrugapprovals.org

Purification Techniques for Isolating this compound

The purification of this compound from the crude reaction product is a critical step to remove unreacted starting materials, byproducts, and other impurities. The choice and optimization of the purification method directly impact the yield and purity of the final product. The most commonly employed techniques include extraction, distillation under reduced pressure, and chromatographic methods.

Extraction Methods

Liquid-liquid extraction is a fundamental and widely used technique for the initial workup and purification of this compound. This method leverages the differential solubility of the compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Following the synthesis, which often occurs in a biphasic system, the reaction mixture is typically diluted with an organic solvent. bldpharm.comavantorsciences.com A variety of water-immiscible organic solvents can be utilized for this purpose. The selection of the solvent is critical for efficient extraction. Common choices include:

Ethers: Diethyl ether is a frequently mentioned solvent for this extraction. bldpharm.com

Halogenated Solvents: Methylene (B1212753) chloride, chloroform, and carbon tetrachloride are also effective extraction solvents. avantorsciences.com

Esters: Ethyl acetate (B1210297) and butyl acetate can be employed. avantorsciences.com

Aromatic Solvents: Toluene is another potential option. avantorsciences.com

The extraction process involves washing the organic layer containing the product with water to remove water-soluble impurities and residual base. bldpharm.comavantorsciences.com In some procedures, the organic layer is further washed with a sodium hydroxide solution. After the washing steps, the organic extract is dried using an anhydrous drying agent, such as anhydrous magnesium sulfate, to remove any remaining water before the solvent is evaporated. bldpharm.com

Table 1: Solvents for Extraction of this compound

| Solvent Class | Examples |

| Ethers | Diethyl ether |

| Halogenated Solvents | Methylene chloride, Chloroform, Carbon tetrachloride |

| Esters | Ethyl acetate, Butyl acetate |

| Aromatic Solvents | Toluene |

Distillation under Reduced Pressure

Following the initial extraction and solvent removal, distillation under reduced pressure (vacuum distillation) is a crucial step for obtaining highly pure this compound. This technique is particularly effective for separating the desired product from less volatile impurities, such as the hydroxyl dimer byproduct that can form during synthesis. avantorsciences.com

By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal degradation of the heat-sensitive epoxide ring. Different studies report slightly varying conditions for the distillation, which are summarized below.

One process describes the collection of the pure fraction at a vapor temperature of 120-138 °C under a high vacuum of 2-4 mm Hg. avantorsciences.com Another method details the recovery of excess epichlorohydrin by distillation at a temperature below 90 °C under a vacuum of 650-700 mmHg. This initial distillation is followed by the purification of the product itself. The use of vacuum distillation has been shown to increase the purity of the epoxide to 97% or higher. avantorsciences.com

Table 2: Reported Conditions for Distillation of this compound

| Parameter | Condition 1 | Condition 2 |

| Vapor Temperature | 120-138 °C | Below 90 °C |

| Pressure | 2-4 mm Hg | 650-700 mmHg |

| Purity Achieved | >97% | 98.3% |

Chromatographic Purification (e.g., HPLC)

For achieving the highest possible purity, chromatographic techniques can be employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of organic compounds. While often used to assess the purity of this compound, with reported purities of 98.3%, it can also be adapted for preparative purposes to isolate the compound from minor impurities.

In a preparative HPLC setup, the crude product is dissolved in a suitable solvent and injected onto a column packed with a stationary phase. A mobile phase is then pumped through the column, and the different components of the mixture are separated based on their differential interactions with the stationary and mobile phases. The fractions containing the pure compound are then collected.

While specific preparative HPLC methods for this compound are not extensively detailed in the reviewed literature, the principles of chromatography are well-established for the purification of similar organic molecules. The selection of the stationary phase (e.g., silica (B1680970) gel for normal-phase or a C18-functionalized silica for reversed-phase) and the mobile phase (a single solvent or a gradient of solvents) would be critical for achieving optimal separation. The purity of the collected fractions would be monitored by analytical HPLC.

Epoxide Ring-Opening Reactions

The fundamental reaction of the epoxy group in this compound is its ring-opening, which can be catalyzed by either acids or bases. libretexts.org Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group and facilitating nucleophilic attack on the more substituted carbon atom. masterorganicchemistry.com In contrast, under basic or neutral conditions, the ring-opening occurs via a direct SN2 attack of the nucleophile on the less sterically hindered carbon of the epoxide ring. libretexts.org

The reaction of this compound with amines is a cornerstone of its application in pharmaceutical synthesis, particularly for β-adrenergic blockers. researchgate.net This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the amine attacks one of the carbon atoms of the epoxy ring, leading to its opening. The regioselectivity of this attack is crucial and is influenced by the reaction conditions. Generally, the attack occurs at the terminal, less-hindered carbon atom of the epoxide. researchgate.net

A prominent example is the synthesis of the antianginal drug ranolazine. In one synthetic route, this compound reacts with piperazine. The nucleophilic nitrogen of piperazine attacks the terminal carbon of the epoxy ring, leading to the formation of 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-piperazine. rsc.org This intermediate is then further reacted to yield ranolazine. The reaction is typically carried out in a solvent like methanol or ethanol (B145695) at ambient or slightly elevated temperatures. researchwithrowan.com

The general mechanism for the reaction with a primary amine can be depicted as follows:

The lone pair of electrons on the nitrogen atom of the amine attacks the terminal carbon of the epoxide ring.

The carbon-oxygen bond of the epoxide breaks, and the oxygen atom acquires a negative charge.

The negatively charged oxygen is subsequently protonated, often by a solvent molecule or during workup, to yield a secondary alcohol.

This reaction results in the formation of a 1-amino-3-(2-methoxyphenoxy)-2-propanol derivative. The table below summarizes the reaction of this compound with piperazine in the synthesis of a ranolazine intermediate.

| Reactant 1 | Reactant 2 | Solvent | Product | Application |

| This compound | Piperazine | Methanol/Ethanol | 1-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-piperazine | Intermediate for Ranolazine |

The epoxy ring of this compound can also be opened by alcohols. This reaction can be catalyzed by either acids or bases. In a base-catalyzed reaction, an alkoxide ion, a potent nucleophile, attacks the less-hindered carbon of the epoxide ring. In an acid-catalyzed reaction, the alcohol, a weaker nucleophile, attacks the protonated epoxide, with a preference for the more substituted carbon, although with this specific molecule, attack at the terminal carbon is common.

The product of this reaction is an ether-alcohol. For instance, the reaction with methanol would yield 1-methoxy-3-(2-methoxyphenoxy)-2-propanol. These reactions are fundamental in understanding the potential side reactions during the synthesis of this compound, where the phenoxide of guaiacol can react with the newly formed epoxy ring.

The ring-opening of this compound with various nucleophiles leads to the formation of 1-substituted-3-(2-methoxyphenoxy)-2-propanol derivatives. These hydroxypropyl compounds are central to the synthesis of a class of drugs known as β-blockers. researchgate.net These drugs are structurally related, often containing a propanolamine (B44665) side chain attached to an aromatic moiety.

For example, the synthesis of the β-blocker moprolol (B1676737) involves the reaction of this compound with isopropylamine. The nucleophilic amine opens the epoxide ring to form the corresponding 1-(isopropylamino)-3-(2-methoxyphenoxy)-2-propanol (moprolol). The general structure of these derivatives highlights the versatility of the epoxy precursor.

| Nucleophile | Resulting Hydroxypropyl Derivative | Class of Compound |

| Isopropylamine | 1-(Isopropylamino)-3-(2-methoxyphenoxy)-2-propanol | β-blocker (Moprolol) |

| Piperazine | 1-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-piperazine | Pharmaceutical Intermediate |

Condensation Reactions

Condensation reactions involving this compound can occur, particularly as side reactions during its synthesis. The synthesis of guaiacol glycidyl (B131873) ether is typically achieved by reacting guaiacol with epichlorohydrin in the presence of a base. prepchem.com Under these conditions, the phenoxide of guaiacol can not only react with epichlorohydrin to form the desired product but also with another molecule of this compound.

This side reaction leads to the formation of a dimer impurity. The phenoxide attacks the epoxy ring of a product molecule, leading to a larger, dimeric structure. The formation of such byproducts is a challenge in achieving high purity of the desired monomer. quickcompany.in The extent of this dimerization can be influenced by the molar ratio of the reactants and other reaction conditions.

Polymerization Reactions Involving the Epoxy Group

The epoxy group of this compound is a reactive functional group that can undergo polymerization to form high-molecular-weight polymers. This property is the basis for its use in creating epoxy resins and other polymeric materials. smolecule.com

This compound can act as a monomer in the formation of epoxy resins. These thermosetting polymers are formed through the reaction of the epoxy groups with a curing agent or hardener. Common curing agents include polyamines, anhydrides, and phenols. researchgate.net

When reacted with a diamine, for example, each amine group can open an epoxy ring, leading to the formation of a cross-linked network. The resulting material is a rigid, thermoset polymer with high thermal and chemical resistance. The presence of the methoxy (B1213986) and phenoxy groups in the monomer structure can influence the properties of the final polymer, such as its glass transition temperature and mechanical strength. researchgate.netrowan.edu

Similarly, polymerization can be initiated with cyclic anhydrides. The anhydride (B1165640) ring is opened by a hydroxyl group (which can be formed from an initial reaction of the epoxide), and the resulting carboxylic acid then reacts with another epoxy group, propagating the polymerization. This process, often catalyzed by a tertiary amine or other catalyst, leads to the formation of polyester-ether networks. The properties of the resulting resin, such as hardness and flexibility, can be tailored by the choice of anhydride and the curing conditions.

The table below shows potential curing agents for the polymerization of this compound.

| Curing Agent Type | Example | Resulting Polymer Type |

| Polyamine | 4,4'-Methylenedianiline | Cross-linked Polyether |

| Cyclic Anhydride | Phthalic Anhydride | Cross-linked Polyester-ether |

Copolymerization Studies

The epoxy group of this compound enables its participation in copolymerization reactions, leading to the formation of novel polymers.

Research has demonstrated the successful, perfectly alternating and regioselective copolymerization of epoxides like this compound with carbonyl sulfide (B99878) (COS). nih.gov This process yields poly(monothiocarbonate)s, which are colorless and highly transparent copolymers. nih.gov The key to this reaction is the suppression of oxygen-sulfur exchange side reactions, which would otherwise lead to random arrangements of thiocarbonate and carbonate units in the polymer chain. nih.gov The resulting copolymers exhibit a high degree of regioregularity, with over 99% tail-to-head linkage, and can achieve high molecular weights, up to 92.5 kg mol⁻¹. nih.gov

Table 1: Characteristics of Alternating Copolymerization of Epoxides and Carbonyl Sulfide

| Feature | Description | Reference |

| Copolymer Type | Poly(monothiocarbonate) | nih.gov |

| Structure | Perfectly alternating and regioselective | nih.gov |

| Regioregularity | >99% tail-to-head content | nih.gov |

| Max. Molecular Weight | Up to 92.5 kg mol⁻¹ | nih.gov |

| Key Challenge | Suppression of oxygen-sulfur exchange reactions | nih.gov |

The success of these copolymerization reactions hinges on the use of sophisticated catalytic systems. Metal-free Lewis pair catalysts, comprising a Lewis base (such as amidine, guanidine, or quaternary onium salts) and a Lewis acid (like triethyl borane), have proven effective. nih.gov These systems can achieve high turnover frequencies (TOFs), reaching up to 119 h⁻¹ at ambient temperatures. nih.gov

Zwitterionic catalysis represents a significant approach in the ring-opening polymerization of cyclic monomers. rsc.org In this model, the catalyst possesses both a cationic and an anionic center within the same molecule. nih.gov This dual nature allows it to simultaneously activate both the electrophilic monomer and the nucleophilic initiator or growing polymer chain. rsc.org For instance, in the context of cyclic ether polymerization, the cationic center of a zwitterionic nickel(II) complex provides the necessary electrophilicity for the catalyst's acyl group to react with the ether. nih.gov Concurrently, the anionic charge on the ligand ensures the resulting intermediate remains paired with the nucleophilic metal center, facilitating the polymerization process. nih.gov While specifically detailed for other cyclic ethers, this principle of dual activation is a key strategy in designing catalysts for reactions involving epoxides like this compound. rsc.orgnih.gov

Catalytic Systems in Copolymerization

Chemo- and Regioselectivity in Reactions

Chemo- and regioselectivity are critical factors in the reactions of multifunctional molecules like this compound. The selectivity of a reaction—determining which functional group reacts (chemo-) and at which position (regio-)—can often be controlled by carefully choosing the reaction conditions, such as temperature and the type of catalyst used. nih.gov

In reactions involving asymmetrical reagents, such as the opening of the epoxide ring of this compound, the nature of the catalyst and reagents can dictate the pathway of the nucleophilic attack. nih.gov For example, studies on other heterocyclic systems have shown that the electronic nature of substituents and the presence of acid or specific organocatalysts can switch the reaction pathway, leading to different regioisomers. nih.govmdpi.com The formation of specific regioisomers is typically confirmed through analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction (XRD) studies. nih.gov This principle of directing reaction outcomes through catalyst and condition selection is fundamental to achieving desired products in the synthesis of complex molecules. nih.govmdpi.com

Applications in Advanced Materials Science

Development of Novel Polymer Systems

1-(2-Methoxyphenoxy)-2,3-epoxypropane is a key monomer for synthesizing new polymer systems. The reactivity of its epoxy group allows it to undergo polymerization with various co-monomers and initiators. This functionality is exploited to create polymers with tailored properties. For instance, the epoxy group can react with nucleophiles like amines or alcohols, leading to the formation of complex polymer structures.

This compound can also be incorporated into existing polymer systems as a reactive diluent. Reactive diluents are used to reduce the viscosity of highly viscous resins, such as conventional epoxy formulations, to improve processing and handling. Unlike non-reactive diluents that can compromise the final mechanical properties, this compound becomes a permanent part of the polymer network upon curing, thereby contributing to the final material properties. Studies on similar glycidyl (B131873) ether modifiers have shown that their addition can significantly lower the viscosity of prepolymers while moderately affecting the glass transition temperature and elastic modulus of the cured material. mdpi.com

The synthesis of copolymers using glycidyl ethers is a well-established strategy to achieve specific functionalities. For example, copolymers of glycidyl methacrylate (B99206) (a related epoxy-functional monomer) are used in surface coatings and adhesives, demonstrating the versatility of the epoxy group in polymer design.

Engineering of Thermosetting Materials

Thermosetting materials, or thermosets, are polymers that are irreversibly cured to form a rigid, three-dimensional network. This compound is an important precursor for high-performance epoxy thermosets. The curing process involves the ring-opening reaction of the epoxy group with a hardener, typically a polyamine or an anhydride (B1165640). This reaction creates a dense network of covalent bonds, resulting in a material with high thermal stability, chemical resistance, and mechanical strength.

The molecular structure of this compound plays a crucial role in determining the properties of the resulting thermoset. Research on analogous bio-based epoxy resins has shown that the presence of a methoxy (B1213986) group ortho to the glycidyl ether linkage can influence the material's characteristics. rowan.edu Specifically, the methoxy group has been found to lower the glass transition temperature (Tg) but increase the glassy storage modulus at room temperature in cured epoxy-amine systems. rowan.edu This allows for the fine-tuning of material properties by adjusting the monomer composition. For example, partially substituting conventional petroleum-based epoxies like Bisphenol A diglycidyl ether (BADGE) with guaiacol-based epoxies can create materials with tailored mechanical and adhesive properties. nih.govresearchgate.net

Exploration in Bio-based Materials

There is a significant research trend towards developing polymers and resins from renewable resources to reduce reliance on petrochemical feedstocks. This compound is at the forefront of this exploration due to its direct link to lignin (B12514952), an abundant plant biopolymer. auth.grresearchgate.net The precursor for this compound, guaiacol (B22219), can be derived from the depolymerization of lignin. nih.gov This makes this compound a valuable bio-based building block for more sustainable materials. nih.govauth.gr

Research has focused on synthesizing and characterizing epoxy resins derived from various lignin-based phenols, such as vanillyl alcohol and eugenol, which share structural similarities with guaiacol. rowan.edu These studies aim to create alternatives to conventional epoxy resins like those based on Bisphenol A (BPA). For instance, a bio-based bisphenol, bisguaiacol, has been synthesized from vanillyl alcohol and guaiacol, and its diglycidyl ether has been used to produce thermosets with promising properties. rowan.edufigshare.com The development of these materials showcases a move towards a circular economy by valorizing biomass components like lignin into high-performance products. youtube.com

| Monomer/Resin | Bio-based Source | Key Feature/Property | Reference |

|---|---|---|---|

| Guaiacol Glycidyl Ether (GGE) | Lignin (via Guaiacol) | BPA replacement; stable epoxide production. | nih.govauth.gr |

| Diglycidyl Ether of Vanillyl Alcohol (DGEVA) | Lignin (via Vanillyl Alcohol) | Methoxy group lowers Tg but increases storage modulus. | rowan.edu |

| Diglycidyl Ether of Bisguaiacol (DGEBG) | Lignin (via Vanillyl Alcohol and Guaiacol) | Forms high-performance thermosets when blended. | rowan.edufigshare.com |

| Lignin-based Phenol (B47542) Formaldehyde (PF) Resin | Lignin | Improved fire performance and compression strength in foams. | youtube.com |

Cross-linking Studies and Material Properties

The process of cross-linking is fundamental to the performance of thermosetting materials derived from this compound. Cross-linking studies investigate how the reaction between the epoxy monomer and a curing agent (cross-linker) affects the final properties of the material. The choice of cross-linker and the resulting network structure are critical.

Studies on epoxy systems demonstrate that the molecular structure of both the epoxy resin and the cross-linker dictates the thermomechanical properties of the cured network. For instance, curing different bio-based epoxies with diamine hardeners reveals a direct correlation between the monomer's structure and the final glass transition temperature (Tg) and mechanical strength. rowan.edu Research on lignin-based epoxy resins showed that the type of lignin (e.g., spruce vs. eucalyptus) influences the final properties due to differences in the rigidity of their constituent units (guaiacyl vs. syringyl). nih.gov An epoxy resin with 66% lignin content, when cured, exhibited a Tg of 79°C, a Young's modulus of 1.7 GPa, and a tensile strength of 66 MPa. nih.gov

The density and homogeneity of the cross-linked network also play a significant role. The length and functionality of the cross-linker can affect properties such as swelling, toughness, and compressive strength. lammps.org These studies provide a framework for the rational design of materials using this compound, allowing for the creation of thermosets with a predefined set of properties suitable for specific high-performance applications.

| Epoxy System | Curing Agent/Condition | Observed Effect on Material Property | Reference |

|---|---|---|---|

| Vanillyl Alcohol-based Epoxies | Diamine | Presence of methoxy group lowers Tg, increases storage modulus. | rowan.edu |

| Lignin-based Epoxy (66% Lignin) | Polyether Diamine | Tg = 79°C; Young's Modulus = 1.7 GPa; Tensile Strength = 66 MPa. | nih.gov |

| Bisphenol A Diglycidyl Ether (BADGE) | Butyl Glycidyl Ether (modifier) | 20 wt% modifier reduces Tg and increases elastic modulus by ~10%. | mdpi.com |

| Guaiacol-based epoxy / BADGE blend | Diethylenetriamine | Tensile shear strength ranged from 5.84–10.87 MPa. | researchgate.net |

Role As an Intermediate in Pharmaceutical Synthesis

Precursor for Beta-Adrenoblockersacs.org

1-(2-Methoxyphenoxy)-2,3-epoxypropane is a widely utilized key intermediate in the manufacturing of several β-adrenoblockers. acs.org These drugs are essential in managing cardiovascular conditions such as hypertension, angina, and arrhythmias. The epoxide ring of this compound is highly reactive and allows for the introduction of various amine side chains, a characteristic feature of many beta-blocker molecules.

Synthesis of Ranolazineacs.orgnewdrugapprovals.orgacs.org

Ranolazine (B828), an antianginal drug, is a prime example of a pharmaceutical synthesized using this compound as a key building block. acs.orgnewdrugapprovals.orgacs.org The synthesis of Ranolazine highlights the importance of this intermediate in constructing complex drug molecules.

The synthesis of Ranolazine from this compound can proceed through different pathways. One common method involves the reaction of this compound with piperazine (B1678402). acs.orggoogle.com This reaction opens the epoxide ring to form the intermediate 1-(2-methoxyphenoxy)-3-(N-piperazine)-2-hydroxypropane. google.comnewdrugapprovals.org This intermediate is then further reacted with another molecule, typically N-(2,6-dimethylphenyl) chloroacetamide, to yield the final Ranolazine product. newdrugapprovals.org

Another synthetic route involves first reacting 2-chloro-N-(2,6-dimethylphenyl)acetamide with piperazine to produce an aniline (B41778) piperazine intermediate. acs.org This intermediate is then condensed with this compound to afford Ranolazine. acs.org

A key challenge in some synthetic routes is the potential for the epoxy ring to open under the alkaline conditions used for the condensation of guaiacol (B22219) and epichlorohydrin (B41342) to form this compound. google.comnewdrugapprovals.org This can lead to a mixture of products, necessitating stringent purification steps. newdrugapprovals.org

| Intermediate Compound | Role in Ranolazine Synthesis |

| 1-(2-Methoxyphenoxy)-3-(N-piperazine)-2-hydroxypropane | Formed by the reaction of this compound with piperazine. google.comnewdrugapprovals.org |

| N-(2,6-dimethylphenyl)-1-piperazineacetamide | Reacts with this compound in an alternative synthetic pathway. google.com |

| 2-chloro-N-(2,6-dimethylphenyl)acetamide | A starting material that reacts with the piperazine intermediate. acs.org |

Significant research has focused on optimizing the synthesis of Ranolazine to improve yield and purity. One approach involves the use of a phase transfer catalyst in the preparation of this compound, which can be conducted without a solvent. quickcompany.in This method aims to minimize the formation of impurities, such as the hydroxyl dimer, thereby increasing the yield of the desired epoxide intermediate. quickcompany.in

Synthesis of Moprololresearchgate.net

This compound also serves as a key intermediate in the synthesis of Moprolol (B1676737), another beta-adrenoblocker. acs.org The synthesis of Moprolol involves the reaction of this compound with an appropriate amine, in this case, isopropylamine. This reaction opens the epoxide ring and attaches the isopropylamino side chain, a key structural feature of Moprolol. Biocatalytic routes using lipases have been explored for the enantioselective synthesis of a chiral intermediate for (S)-moprolol, starting from the corresponding diol of this compound. researchgate.net

Synthesis of Other Beta-Blockersacs.org

The utility of this compound extends to the synthesis of other beta-blockers beyond Ranolazine and Moprolol. acs.org The fundamental reaction involves the nucleophilic attack of an amine on the epoxide ring of the intermediate. By varying the amine used in the synthesis, a diverse range of beta-blockers with different pharmacological profiles can be produced.

Intermediate for Anxiolytics (e.g., Mephenoxalone)acs.org

In addition to its role in cardiovascular drug synthesis, this compound is an intermediate for anxiolytic drugs like Mephenoxalone. acs.orgwikipedia.org Mephenoxalone is a muscle relaxant with mild anxiety-reducing properties. wikipedia.org The synthesis of Mephenoxalone involves the reaction of this compound to form the core structure of the drug, which is 5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one. wikipedia.orgscbt.com

An Essential Intermediate in the Synthesis of Skeletal Muscle Relaxants

This compound, also known as glycidyl (B131873) 2-methoxyphenyl ether, is a vital precursor in the manufacturing of certain skeletal muscle relaxants, most notably Methocarbamol. google.comsimsonpharma.com

The synthesis of Methocarbamol, a centrally acting muscle relaxant, can be advantageously achieved through a process involving this compound. google.comnih.gov One patented method describes reacting 2,3-epoxypropyl 2-methoxyphenyl ether with carbon dioxide under specific pressure and temperature conditions to form an intermediate, 4-[(o-methoxyphenoxy)-methyl]-2-oxo-dioxolone. google.com This intermediate is subsequently reacted with ammonia (B1221849) (gaseous, liquid, or aqueous) to yield Methocarbamol. google.comgoogle.com This synthetic route is considered more advantageous than older methods that involved hazardous reagents like phosgene (B1210022) and offered less satisfactory yields. google.com

The synthesis process for this compound itself typically involves the reaction of 2-methoxyphenol (guaiacol) with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide (B78521), and a phase transfer catalyst. prepchem.comblogspot.comquickcompany.in

Table 1: Synthesis Methods for this compound

| Reactants | Catalyst/Reagents | Key Conditions | Reference |

| 2-Methoxyphenol, Epichlorohydrin | Sodium Hydroxide, Dioxane, Water | Reflux temperature for 3 hours | prepchem.com |

| 2-Methoxyphenol, Epichlorohydrin | Sodium Hydroxide, Water | Stirring at 25-35°C for 10-12 hours | blogspot.com |

| 2-Methoxyphenol, Epichlorohydrin | Sodium Hydroxide, Benzyltriethylammonium Chloride | Temperature maintained at 65°C for 1 hour | google.com |

| 2-Methoxyphenol, Epichlorohydrin | Phase Transfer Catalyst | Biphasic solvent system (organic and aqueous) | quickcompany.in |

A Crucial Impurity Standard in Pharmaceutical Research and Quality Control

The control of impurities is a critical aspect of pharmaceutical manufacturing and quality assurance. This compound is utilized as a reference standard for impurities that may arise during the synthesis of active pharmaceutical ingredients (APIs) like Methocarbamol. synzeal.comresearchgate.net Its availability as a characterized standard is essential for the development and validation of analytical methods aimed at ensuring the purity and safety of the final drug product. synzeal.com

Identification and Quantification of Impurities in Pharmaceutical Products

The presence of impurities in pharmaceutical products, even in trace amounts, can impact their efficacy and safety. researchgate.net Therefore, regulatory bodies mandate strict control over these impurities. This compound can be a process-related impurity in the synthesis of certain pharmaceuticals. researchgate.net For instance, in the synthesis of Methocarbamol from guaifenesin, various impurities can be generated. researchgate.netjapsonline.com

Analytical techniques, particularly high-performance liquid chromatography (HPLC), are employed to separate, identify, and quantify such impurities. nih.govthepharmajournal.com The availability of a pure reference standard of this compound allows for the accurate identification of this specific impurity peak in the chromatogram of the drug substance. nih.gov This enables pharmaceutical manufacturers to ensure that the levels of this impurity are within the acceptable limits set by pharmacopoeias. researchgate.net

Analytical Development and Method Validation

Developing and validating analytical methods are fundamental to pharmaceutical quality control. A stability-indicating HPLC method, for example, is designed to separate the drug substance from its potential degradation products and process-related impurities. thepharmajournal.com The validation of such methods, as per guidelines from the International Conference on Harmonisation (ICH), involves assessing parameters like specificity, linearity, accuracy, precision, and robustness. nih.gov

The use of this compound as a reference standard is integral to this process. synzeal.com It allows analytical chemists to challenge the specificity of the method by demonstrating that the peak corresponding to this impurity is well-resolved from the peak of the active pharmaceutical ingredient and other potential impurities. nih.gov This ensures the method's reliability for routine quality control testing.

Table 2: Analytical Parameters for Methocarbamol and its Impurities

| Parameter | Method | Details | Reference |

| Chromatographic Separation | Reversed-Phase HPLC | XBridge C18 column, gradient elution with a mobile phase of sodium dihydrogen phosphate (B84403) buffer and methanol (B129727). | nih.gov |

| Detection | UV | 225 nm | nih.gov |

| Resolution | >2.0 | For Methocarbamol and its four impurities. | nih.gov |

Stability and Release Testing

Stability testing is a critical component of pharmaceutical development, designed to understand how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. thepharmajournal.com Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are conducted to identify potential degradation products and establish the stability-indicating nature of the analytical method. thepharmajournal.comresearchgate.net

In the context of Methocarbamol, significant degradation has been observed under photolytic, thermal, and oxidative stress conditions. nih.gov By using this compound as a reference standard, analysts can monitor the formation of this specific impurity during stability studies. nih.gov This information is crucial for determining the shelf-life of the drug product and ensuring that it remains safe and effective throughout its lifecycle. Release testing of each batch of the final product also relies on these validated analytical methods to confirm that the impurity profile meets the established specifications. nih.gov

Chirality and Stereoselective Synthesis of 1 2 Methoxyphenoxy 2,3 Epoxypropane Derivatives

Racemic Mixtures and Resolution Techniques

1-(2-Methoxyphenoxy)-2,3-epoxypropane possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-1-(2-Methoxyphenoxy)-2,3-epoxypropane. Chemical synthesis of this compound typically yields a racemic mixture, which contains equal amounts of both enantiomers. For pharmaceutical applications where often only one enantiomer exhibits the desired therapeutic activity, the separation of these enantiomers, a process known as resolution, is a critical step.

One method for resolving racemic mixtures is preferential crystallization. This technique is applicable to racemic compounds that form a conglomerate, which is a physical mixture of separate crystals of the two enantiomers. The process leverages the small differences in solubility between the racemate and the individual enantiomers.

The resolution of this compound via preferential crystallization involves creating a supersaturated solution of the racemic mixture. By introducing a seed crystal of the desired enantiomer, for instance, (S)-1-(2-methoxyphenoxy)-2,3-epoxypropane, the crystallization of that specific enantiomer is induced, while the other enantiomer, (R)-1-(2-methoxyphenoxy)-2,3-epoxypropane, remains in the solution. This allows for the separation of the desired enantiomer. The efficiency of this resolution is influenced by several factors, including the choice of solvent, the temperature of crystallization, and the level of supersaturation.

Enantiopure Intermediates in Stereoselective Synthesis

The use of enantiopure intermediates is a cornerstone of modern stereoselective synthesis, ensuring the final pharmaceutical product has the correct three-dimensional structure. (S)-1-(2-Methoxyphenoxy)-2,3-epoxypropane is a crucial chiral building block for the synthesis of a number of beta-blockers.

Enzymatic catalysis provides a highly efficient and selective route for the resolution of racemic epoxides like this compound. Lipases are a class of enzymes that have demonstrated remarkable efficacy in this regard. The process, known as kinetic resolution, relies on the enzyme's ability to selectively catalyze a reaction on one enantiomer at a much faster rate than the other.

The enantiomerically pure (S)-1-(2-methoxyphenoxy)-2,3-epoxypropane obtained through resolution serves as a vital precursor for the synthesis of various (S)-configured beta-blockers. A notable example is the synthesis of (S)-Moprolol. acs.org

The synthesis involves the ring-opening of the epoxide (S)-1-(2-methoxyphenoxy)-2,3-epoxypropane by an amine, specifically isopropylamine. This reaction is a nucleophilic substitution where the amine attacks one of the carbon atoms of the epoxide ring. The reaction is regioselective, with the nucleophilic attack occurring preferentially at the less sterically hindered carbon atom of the epoxide. This stereospecific reaction results in the formation of (S)-Moprolol, with the stereochemistry of the final product being directly dictated by the enantiopurity of the starting epoxide. This underscores the critical importance of effective resolution techniques in the synthesis of chiral pharmaceuticals.

Advanced Characterization Techniques in Research

Spectroscopic Analysis

Spectroscopic techniques are fundamental in confirming the molecular structure of 1-(2-Methoxyphenoxy)-2,3-epoxypropane.

¹H NMR, ¹³C NMR, and Mass Spectrometry (MS): Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry are powerful tools for elucidating the molecular structure. In one analysis, the ¹H NMR spectrum in CDCl₃ showed a multiplet between δ 6.8-7.0 ppm corresponding to the four aromatic protons. blogspot.com The methoxy (B1213986) group protons appeared as a singlet at δ 3.7 ppm. blogspot.com The protons of the epoxy ring and the adjacent methylene (B1212753) group were observed as a series of multiplets and doublets of doublets between δ 2.7 and 4.3 ppm. blogspot.com Mass spectrometry confirmed the molecular weight with a peak at m/z 181 (M+ + H), corresponding to the protonated molecule. blogspot.com

Infrared (IR) Spectroscopy: Infrared spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound displays characteristic absorption bands. These include peaks around 2935 cm⁻¹ for aliphatic C-H stretching, and bands at 1594 and 1509 cm⁻¹ indicative of the C=C stretching of the aromatic ring. blogspot.com The presence of the aralkyl ether and epoxide functionalities is confirmed by strong absorptions at 1258, 1231, 1125, and 1025 cm⁻¹. blogspot.com The characteristic bands for the epoxy group are also observed around 3056 cm⁻¹ and 915 cm⁻¹. nih.gov

| Spectroscopic Data for this compound | |

| Technique | Observed Peaks/Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.8−7.0 (m, 4H), 4.3 (dd, 1H), 3.8 (dd, 1H), 3.7 (s, 3H), 3.2−3.4 (m, 1H), 2.8 (dd, 1H), 2.7 (dd, 1H) blogspot.com |

| IR (KBr, cm⁻¹) | 2935 (C−H, aliphatic), 1594 & 1509 (C=C, aromatic), 1258 & 1231 (C−O−C, aralkyl ether), 1125 & 1025 (C−O−C, epoxide) blogspot.com |

| Mass Spectrometry (MS) | m/z 181 (M+ + H) blogspot.com |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography is a standard method for determining the purity of this compound. albtechnology.com This technique separates the main compound from any impurities. Reports indicate that the purity of the compound can be as high as 98.3% as determined by HPLC. blogspot.com Impurities that can be identified and quantified using this method include unreacted starting materials like 2-methoxyphenol and epichlorohydrin (B41342), as well as byproducts such as chlorohydrin, dimer, and dihydroxy derivatives. blogspot.com Some suppliers specify a purity of at least 98%. albtechnology.com

Thermal Analysis

Thermal analysis provides information on the physical properties of the compound as a function of temperature. The melting point of this compound is reported to be in the range of 33-36°C, with some sources citing a melting point of 39°C. chembk.comichemical.comavantorsciences.com The boiling point is stated as 152-158°C at a reduced pressure of 667 Pa, and 120°C at an unspecified pressure. chembk.comavantorsciences.com

| Thermal Properties of this compound | |

| Property | Value |

| Melting Point | 33-36°C chembk.comichemical.com / 39°C avantorsciences.com |

| Boiling Point | 152-158°C @ 667Pa chembk.com / 120°C avantorsciences.com |

X-ray Analysis for Crystalline Structure Elucidation

While detailed X-ray crystallographic data for this compound is not widely available in the provided search results, it is known to exist as a white to off-white crystalline solid or powder. ichemical.comchemicalbook.comsigmaaldrich.com X-ray analysis would be the definitive method to determine its precise three-dimensional crystalline structure, including bond angles, bond lengths, and crystal packing. This information is crucial for understanding its solid-state properties and reactivity.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways and Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the reaction mechanisms of molecules related to 1-(2-methoxyphenoxy)-2,3-epoxypropane, particularly its core components, the guaiacol (B22219) moiety and the epoxy ring.

While direct DFT studies on the complete this compound molecule are not extensively documented in publicly available research, studies on guaiacol provide critical insights into the reactivity of the aromatic portion of the molecule. For instance, DFT calculations have been employed to study the hydrodeoxygenation (HDO) of guaiacol, a process vital for upgrading biomass-derived bio-oils. These studies reveal the energetic favorability of different reaction pathways.

One DFT study focused on the HDO of guaiacol on a platinum cluster catalyst. The calculations showed that the direct deoxygenation mechanism, involving the cleavage of C(sp²)–O bonds, is significantly favored over a mechanism that proceeds through hydrogenation of the aromatic ring followed by C(sp³)–O bond cleavage. rsc.org The energy barriers for the direct cleavage were found to be, on average, 60 kJ mol⁻¹ lower. rsc.org

A further DFT study on the gas-phase HDO of guaiacol considered three primary reaction schemes. researchgate.net The initial steps involved either the hydrogenolysis of the O–CH₃ bond to produce catechol and methane, the hydrogenolysis of the C_aromatic–O bond of the methoxy (B1213986) group to yield phenol (B47542) and methanol (B129727), or the HDO at the C_aromatic–OH bond to form anisole (B1667542) and water. researchgate.net

The calculated energy barriers for various bond scissions in the HDO of guaiacol over a Ru(0001) surface provide a quantitative look at the reaction's energetics.

Table 1: Calculated Activation Barriers for Bond Scissions in Guaiacol Hydrodeoxygenation over Ru(0001)

| Reaction Step | Activation Barrier (kJ mol⁻¹) |

|---|---|

| Aliphatic C-H Bond Scission (in methoxy group) | ≤ 69 |

| Aromatic C-O Bond Scission (C_aryl-O) | > 100 |

| C_aryl-O Cleavage of Phenolate | 189 |

| C_aryl-O Cleavage of Catecholate (first oxygen) | 106 |

Data sourced from a DFT study on the hydrodeoxygenation of guaiacol over a Ru(0001) surface. tum.de

These findings suggest that the methoxy group of the guaiacol moiety in this compound is a likely site for initial reaction under certain catalytic conditions. The high reactivity of the epoxide ring, with its inherent strain, also presents a primary site for nucleophilic attack, a process that can be modeled using DFT to determine the transition state energies and preferred reaction pathways under acidic or basic conditions.

Modeling of Molecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules. All-atom MD simulations have been performed on poly(glycidyl ether)s (PGEs), which are polymers synthesized from monomers like this compound. These simulations provide insights into the non-covalent interactions that govern the behavior of these molecules in solution. mdpi.com

One study investigated the temperature response of PGEs with oligooxyethylene side chains in aqueous solutions. mdpi.com The simulations were conducted in NPT (isobaric-isothermal) ensembles, maintaining constant numbers of molecules, pressure, and temperature. mdpi.com The simulations were run at various temperatures, including 278 K, 300 K, 323 K, 343 K, and 368 K, to observe the dynamic and structural evolution of the polymer and surrounding water molecules. mdpi.com

The focus of these simulations was on understanding the interplay of hydrogen bonds and the structure of water solvation shells around the polymer chains. Key interactions modeled include:

Intrapolymer Hydrogen Bonds: Hydrogen bonds forming between different parts of the same polymer chain.

Polymer-Water Hydrogen Bonds: Hydrogen bonds between the polymer and the surrounding water molecules.

Water-Solvation Shells: The structure and dynamics of water molecules in the immediate vicinity of the polymer, particularly around hydrophobic groups. mdpi.com

The results of these simulations indicated a strong correlation between the phase-transition temperature of the polymers and the temperature response of the first water-solvation shell around the alkyl groups. mdpi.com This highlights the critical role of hydrophobic hydration in the behavior of these molecules.

For this compound, similar molecular modeling approaches can be used to understand its interactions with solvents, reactants, and biological macromolecules. For example, MD simulations could predict how the molecule orients itself in a solvent, how it interacts with a catalytic surface, or how it might bind to the active site of an enzyme. These simulations rely on force fields that define the potential energy of the system based on the positions of its constituent atoms, allowing for the calculation of interaction energies and the visualization of dynamic processes.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Guaiacol glycidyl (B131873) ether |

| Guaiacol |

| Catechol |

| Methane |

| Phenol |

| Methanol |

| Anisole |

| Water |

| 2-methylene-oxy-phenol |

Environmental and Safety Considerations in Research and Production

Development of Greener Synthetic Pathways

Traditional synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane, also known as guaiacol (B22219) glycidyl (B131873) ether, often involves the reaction of guaiacol with epichlorohydrin (B41342) in the presence of a base. Innovations in green chemistry have led to the development of more environmentally friendly pathways that improve yield, purity, and safety while minimizing waste.

A significant advancement is the use of phase-transfer catalysis (PTC) under solvent-free or aqueous conditions. This approach avoids the need for volatile and often hazardous organic solvents. google.comquickcompany.in In these methods, a phase-transfer catalyst facilitates the reaction between the water-soluble phenoxide ion of guaiacol and the water-insoluble epichlorohydrin. This not only enhances the reaction rate but also simplifies the purification process. quickcompany.in

Key features of these greener pathways include:

Solventless Reactions: Some processes have been developed to run without any organic solvent, which significantly reduces environmental pollution and production costs. google.comquickcompany.in

Aqueous Medium: Utilizing water as the reaction medium is an environmentally benign alternative to organic solvents. google.com

Catalyst Efficiency: Phase-transfer catalysts like PEG400, t-butanol, isopropanol (B130326), and various quaternary ammonium (B1175870) salts are effective in promoting the reaction, leading to high yields and purity. google.comquickcompany.ingoogle.com

After the reaction, the excess epichlorohydrin, which also can act as a solvent, is typically recovered through distillation and reused, further minimizing waste and improving the process economy. google.comgoogle.com The final product, which is a solid at room temperature, can often be purified by recrystallization from less hazardous solvents like lower alcohols (e.g., methanol (B129727), ethanol (B145695), isopropanol), which is a greener alternative to distillation at very high temperatures and vacuum. google.comgoogle.comchemicalbook.com

Comparison of Synthetic Pathways

| Pathway Attribute | Traditional Method | Greener PTC Method |

|---|---|---|

| Solvent | Dioxane, Ether, Methylene (B1212753) Chloride quickcompany.inprepchem.com | Water or Solvent-free google.comquickcompany.in |

| Catalyst | None specified | Phase-Transfer Catalysts (e.g., PEG400, Tetrabutylammonium bromide) google.comgoogle.com |

| By-product/Waste | Organic solvent waste | Reduced solvent waste, recyclable excess reagents google.comgoogle.com |

| Purification | High vacuum distillation quickcompany.in | Recrystallization from lower alcohols google.comgoogle.com |

Minimizing Hazardous Solvents and Reagents

A primary goal in the green synthesis of this compound is the reduction or elimination of hazardous substances. The key starting material, epichlorohydrin (1-chloro-2,3-epoxypropane), is a recognized carcinogen and a highly reactive, toxic compound. noaa.gov While its use is currently unavoidable for this synthesis, greener methods focus on minimizing its excess and ensuring its recovery. google.comchemicalbook.com

The most significant improvement has been the replacement of hazardous organic solvents. Traditional protocols have employed solvents such as:

Dioxane: A likely human carcinogen. prepchem.com

Halogenated Solvents: Such as methylene chloride and chloroform, which are environmentally persistent and have associated health risks. quickcompany.in

Aromatic Solvents: Like toluene, which is a volatile organic compound (VOC). quickcompany.in

By adopting solvent-free systems or using water as the reaction medium, the risks associated with these hazardous materials are eliminated. google.com Furthermore, purification methods have shifted from high-vacuum distillation, which requires high energy input, to recrystallization using C1-C4 lower alcohols like isopropanol. google.comchemicalbook.com These alcohols are generally considered to be less toxic and more environmentally benign than the chlorinated or aromatic solvents they replace.

Hazardous Reagents and Their Greener Alternatives

| Reagent/Solvent | Hazard Profile | Greener Alternative/Strategy |

|---|---|---|

| Epichlorohydrin | Toxic, flammable, confirmed carcinogen, polymerizable noaa.gov | Use in controlled excess, recovery via distillation for reuse google.comchemicalbook.com |

| Dioxane, Methylene Chloride, Toluene | Carcinogenic, environmentally persistent, volatile organic compounds (VOCs) quickcompany.inprepchem.com | Water or solvent-free reaction conditions google.comquickcompany.in |

| Sodium Hydroxide (B78521) | Caustic prepchem.com | Use of inorganic bases like sodium or potassium carbonate is possible, though sodium hydroxide remains common. Control of residual base is key. google.comgoogle.com |

Polymerization Risk and Regulatory Compliance

A significant safety concern in the production of this compound is the risk of uncontrolled polymerization, primarily associated with the reactant epichlorohydrin. noaa.gov Epichlorohydrin can polymerize exothermically if heated or contaminated with impurities, strong acids, or bases. noaa.gov If this occurs within a closed container, it can lead to a violent rupture. noaa.gov

The synthesis reaction itself is typically conducted under basic conditions, which can promote the opening of the epoxy ring, potentially leading to oligomerization or polymerization if not properly controlled. google.com Reaction conditions such as temperature and the rate of addition of reagents must be carefully managed to prevent runaway reactions.

Regulatory compliance for the production of this chemical involves adherence to guidelines for handling hazardous materials, particularly epichlorohydrin. This includes:

Storage and Handling: Storing epichlorohydrin away from heat, ignition sources, and incompatible materials (strong oxidizers, acids, bases). noaa.gov All equipment must be properly grounded to prevent static discharge. noaa.gov

Personal Protective Equipment (PPE): Use of appropriate eye protection, skin protection, and respiratory equipment is mandatory to prevent exposure. noaa.gov

Waste Disposal: Proper disposal of unreacted reagents and by-products must follow local and national environmental regulations.

While specific regulations for this compound itself are less detailed in public literature, its production is governed by the regulations covering its hazardous constituents and the general principles of safe chemical manufacturing. The process is designed to ensure that the final purified product is stable and free from the reactive precursors that pose a polymerization risk.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Methoxyphenoxy)-2,3-epoxypropane, and how do reaction conditions influence yield?

- The compound is synthesized via epoxidation of allyl ether precursors. A common method involves reacting 1-(2-methoxyphenoxy)propene with hydrogen peroxide under basic conditions (e.g., 5% NaOH in ethanol), followed by stirring for 2–4 hours . Yield optimization requires precise control of peroxide concentration, temperature (25–40°C), and pH. Impurities like unreacted chalcone intermediates can be minimized via recrystallization from ethanol .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Key analytical methods include:

- NMR Spectroscopy : H and C NMR confirm the epoxy ring (δ 3.5–4.5 ppm for epoxy protons) and methoxyphenoxy group (δ 3.8–4.2 ppm for OCH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected m/z: 208.0735 for CHO) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity (>95% for research-grade material) .

Q. What are the stability considerations for storing this compound?

- The compound is sensitive to moisture and heat. Store in airtight containers under inert gas (N or Ar) at 2–8°C. Prolonged exposure to humidity can hydrolyze the epoxy ring, forming diol byproducts . Stability studies using accelerated aging (40°C/75% RH) are recommended for long-term storage protocols .

Q. What safety protocols are critical when handling this compound in the lab?

- Hazards : Skin/eye irritant (GHS Category 2); avoid inhalation of dust/aerosols .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electronic nature of the methoxyphenoxy group influence the reactivity of the epoxy ring?

- The electron-donating methoxy group stabilizes the phenoxy oxygen, enhancing nucleophilic attack on the strained epoxy ring. Computational studies (DFT) reveal reduced activation energy for ring-opening reactions with amines or thiols compared to non-substituted analogs . Experimental validation via kinetic assays (e.g., monitoring reaction rates with benzylamine) is advised .

Q. What strategies resolve contradictions in reported regioselectivity during epoxy ring-opening reactions?

- Discrepancies in regioselectivity (e.g., C2 vs. C3 attack) arise from solvent polarity and catalyst choice. For example:

- Polar aprotic solvents (DMF) : Favor C3 attack due to transition-state stabilization.

- Acidic catalysts (HSO) : Promote C2 selectivity via protonation of the epoxy oxygen .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to targets like cytochrome P450. The methoxyphenoxy moiety may occupy hydrophobic pockets, while the epoxy group forms covalent adducts with nucleophilic residues (e.g., cysteine) . Validate predictions with in vitro assays (e.g., enzyme inhibition IC) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Racemization occurs under basic/acidic conditions. Solutions include:

- Chiral catalysts : Use (R,R)-Jacobsen catalyst for asymmetric epoxidation .

- Low-temperature processing : Maintain reactions below 20°C to minimize kinetic resolution .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.